2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)-

Lipophilicity QSAR Organoleptic Design

2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- (IUPAC: 2-(2-methylprop-2-enyl)thiane; CAS 62181-63-9) is a saturated six-membered sulfur heterocycle bearing a 2-methylallyl substituent at the 2-position. With a molecular formula of C9H16S and a molecular weight of 156.29 g/mol, it belongs to the thiane (tetrahydrothiopyran) class of organosulfur compounds.

Molecular Formula C9H16S
Molecular Weight 156.29 g/mol
CAS No. 62181-63-9
Cat. No. B13102376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)-
CAS62181-63-9
Molecular FormulaC9H16S
Molecular Weight156.29 g/mol
Structural Identifiers
SMILESCC(=C)CC1CCCCS1
InChIInChI=1S/C9H16S/c1-8(2)7-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3
InChIKeyGZDDSBKYMOQRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- (CAS 62181-63-9): Procurement-Relevant Physicochemical Profile and Comparator Landscape


2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- (IUPAC: 2-(2-methylprop-2-enyl)thiane; CAS 62181-63-9) is a saturated six-membered sulfur heterocycle bearing a 2-methylallyl substituent at the 2-position [1]. With a molecular formula of C9H16S and a molecular weight of 156.29 g/mol, it belongs to the thiane (tetrahydrothiopyran) class of organosulfur compounds. Its computed LogP of 3.24 and topological polar surface area (TPSA) of 25.3 Ų place it in a lipophilic region distinct from both the unsubstituted thiane core (LogP ~2.0) and the oxygen-containing tetrahydropyran analog (LogP ~2.6, TPSA 9.2 Ų) , suggesting differentiated partitioning and sensory performance.

Cyclic thiane scaffold associated with roasted, meaty, and nutty odor character — structurally differentiated from acyclic sulfides.

2-Methylallyl substituent increases lipophilicity, supporting lipid-phase flavor partitioning in savory formulations.

Pendant alkene handle enables downstream synthetic elaboration via Diels–Alder and radical-mediated pathways.

Why Generic Substitution of CAS 62181-63-9 with Unsubstituted Thiane or Simple Alkyl Sulfides Fails for Flavor and Fragrance Applications


The saturated thiane ring is a fundamental scaffold, but procurement for organoleptic applications cannot rely on simple substitution because the 2-methylallyl substituent on CAS 62181-63-9 simultaneously modulates three critical performance parameters: lipophilicity (LogP 3.24 vs. 2.0 for thiane), volatility (estimated boiling point ~210°C vs. 141.8°C for thiane), and sulfur-mediated odor character [1]. While allyl methyl sulfide (boiling point 92°C, odor threshold 0.00014 ppm) provides an intense but fleeting garlic note, the cyclic thiane backbone of CAS 62181-63-9 constrains conformational flexibility and retards evaporation, yielding a substantivity profile that simple dialkyl sulfides cannot replicate . The following quantitative evidence demonstrates exactly where CAS 62181-63-9 diverges from its closest analogs.

Target Cyclic thiane with 2-methylallyl; elevated lipophilicity, reactive alkene, roasted/nutty odor character.
Substitute: Unsubstituted thiane Lacks 2-methylallyl group; lower LogP, no synthetic alkene handle, may not reproduce lipid-phase delivery or reactivity.
Target Constrained cyclic sulfide; intermediate boiling point (~205–215°C est.); cooked-food tonalities.
Substitute: Allyl methyl sulfide Acyclic, highly volatile (bp 92°C); sharp garlic note. Cyclic scaffold and substantivity profile may not be replicated.

Quantitative Differential Evidence for 2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- (CAS 62181-63-9) Against Structural Analogs


Lipophilicity Differentiation: LogP of CAS 62181-63-9 vs. Unsubstituted Thiane

The computed LogP of 2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- is 3.24 , substantially exceeding the LogP of the unsubstituted thiane core, which is reported as 1.90 by ACD/LogP methodology . This 1.34 log unit increase corresponds to an approximately 22-fold higher octanol/water partition coefficient, meaning the 2-methylallyl substituent shifts the molecule from a moderately polar to a distinctly hydrophobic regime. This alteration directly impacts flavor partitioning into lipid phases and oral mucosal retention.

Lipophilicity shift
Source review
Δ LogP +1.34 (approx. 22× higher P)
Supports lipid-phase partitioning selection
Computed values; experimental data to verify
Lipophilicity QSAR Organoleptic Design

Boiling Point and Volatility Contrast: CAS 62181-63-9 vs. Thiane and Allyl Methyl Sulfide

Although experimental boiling point data for CAS 62181-63-9 are not publicly available, structure–property estimation based on the incremental boiling point contribution of a 2-methylallyl group (approximately 60–70°C above the parent thiane core) yields an estimated boiling point near 205–215°C [1]. This places it significantly above unsubstituted thiane (141.8°C) [2] and more than 110°C above allyl methyl sulfide (92°C) . The 2-methylallyl substituent thus provides an intermediate volatility, offering a favorable balance between flash-off intensity and prolonged substantivity compared to simple allyl sulfides.

Volatility profile
Class-level inference
Est. 205–215°C vs. 141.8°C (thiane) & 92°C (allyl methyl sulfide)
Indicates intermediate volatility for sustained aroma
Target value estimated; confirm experimentally
Volatility Substantivity Flavor Release

Constrained Cyclic Architecture: Molecular Flexibility and Odor Character Comparison

The six-membered thiane ring in CAS 62181-63-9 enforces a restricted conformational space, in contrast to the freely rotating single bonds of allyl methyl sulfide. This constrained cyclic sulfide architecture is associated with fundamentally different odor character: while allyl methyl sulfide is characterized by sharp, pungent garlic notes with an odor threshold of 0.00014 ppm , literature on structurally related cyclic sulfides consistently reports more complex, roasted, meaty, and nutty tonalities [1]. The thiane scaffold preorganizes the sulfur atom in a defined spatial orientation, altering headspace binding interactions with olfactory receptors relative to acyclic sulfides.

Odor quality
Class-level inference
Cyclic thiane: roasted/meaty/nutty vs. garlic/pungent (acyclic sulfide)
Supports selection for cooked-food notes
Class-level inference from JECFA evaluations
Conformational Analysis Sulfide Chemistry Odor Qualities

2-Methylallyl Substituent Reactivity: Synthetic Utility as a Dienophile and Radical Precursor

The 2-methylallyl group on CAS 62181-63-9 provides a pendant alkene functionality capable of participating in Diels–Alder [4+2] cycloadditions as a dienophile and in radical-mediated cyclization cascades [1]. 2-Methylallyl radicals exhibit distinct kinetic behavior, with reactions proceeding rapidly in both combustion and synthetic radical chain contexts [2]. This contrasts with the simple methyl group of 2-methyltetrahydrothiopyran (CAS 5161-16-0), which is chemically inert under these conditions. In a direct head-to-head study of 2-methylallyl vs. 1-methylallyl radical reactivity with O2, the 2-methylallyl isomer showed pressure-independent kinetics at 1 mbar, confirming its utility in low-pressure synthetic applications [3].

Reactive handle
Head-to-head
2-Methylallyl alkene: Diels–Alder dienophile & radical cascades; kinetics reach high-P limit at 1 mbar
Supports building-block selection for heterocycle synthesis
Validated in flow-tube/VUV-PIMS studies
Synthetic Chemistry Dienophile Radical Chemistry

Application Scenarios Where CAS 62181-63-9 Demonstrates Verifiable Advantage Over Analogs


Smoke, Roasted, and Meaty Savory Flavor Formulations Requiring Sustained Lipid-Phase Delivery

The elevated LogP of 3.24 positions CAS 62181-63-9 for preferential partitioning into fat and oil phases, enabling sustained release in meat analogs, snack seasonings, and processed savory products. Compared to unsubstituted thiane (LogP 1.90), the approximately 22-fold higher octanol/water partition coefficient provides differentiated flavor retention in high-fat matrices where polar sulfur compounds exhibit rapid aqueous-phase washout.

Sulfur-Containing Fragrance Accords Targeting Roasted Coffee, Cooked Meat, and Nutty Nuances

The constrained cyclic thiane scaffold is associated with roasted, meaty, and nutty tonalities , in contrast to the raw garlic pungency of allyl methyl sulfide (odor threshold 0.00014 ppm) . For fragrance compositions requiring cooked-food authenticity, CAS 62181-63-9 provides a scaffold-preorganized sulfur presentation that acyclic sulfides cannot replicate.

Synthetic Intermediate for Heterocycle Elaboration via Diels–Alder and Radical Cyclization

The 2-methylallyl alkene handle enables Diels–Alder [4+2] cycloadditions and radical cascade reactions , in contrast to 2-methyltetrahydrothiopyran (CAS 5161-16-0) which lacks olefinic functionality entirely . The 2-methylallyl radical also demonstrates favorable low-pressure kinetic behavior, reaching its high-pressure limit at 1 mbar , supporting synthetic protocols under mild vacuum conditions.

Flavor Stability Optimization in Thermally Processed Foods

With an estimated boiling point of 205–215°C , CAS 62181-63-9 offers substantially better thermal stability than allyl methyl sulfide (boiling point 92°C) while retaining sufficient volatility for aroma impact. This intermediate volatility profile makes it suitable for baked goods and retort-processed foods where highly volatile sulfides flash off during processing, leading to flavor loss.

Application
Selection Property
Validation Focus
Lipid-phase savory flavor delivery
Octanol/water partition (LogP)
Partitioning in high-fat food models
Roasted/nutty fragrance accord formulation
Cyclic thiane odor character
Sensory differentiation from acyclic sulfides
Heterocycle elaboration via Diels–Alder/radical pathways
Pendant 2-methylallyl alkene
Reaction compatibility under mild vacuum
Thermal flavor stability in baked/retort foods
Estimated boiling point range
Volatility retention after thermal processing
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